8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Chemical Biology High-Throughput Screening Purine Scaffold

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 442864-50-8) is a synthetic purine-2,6-dione derivative with a molecular weight of 396.5 g/mol. It is structurally characterized by a 4-ethylpiperazine substituent at the 8-position, a methyl group at the 3-position, and a 3-phenylpropyl chain at the 7-position of the purine core.

Molecular Formula C21H28N6O2
Molecular Weight 396.495
CAS No. 442864-50-8
Cat. No. B2809411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
CAS442864-50-8
Molecular FormulaC21H28N6O2
Molecular Weight396.495
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C
InChIInChI=1S/C21H28N6O2/c1-3-25-12-14-26(15-13-25)20-22-18-17(19(28)23-21(29)24(18)2)27(20)11-7-10-16-8-5-4-6-9-16/h4-6,8-9H,3,7,10-15H2,1-2H3,(H,23,28,29)
InChIKeyWRXSFBCYMQCEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Data Sheet: 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 442864-50-8) Baseline


8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 442864-50-8) is a synthetic purine-2,6-dione derivative with a molecular weight of 396.5 g/mol . It is structurally characterized by a 4-ethylpiperazine substituent at the 8-position, a methyl group at the 3-position, and a 3-phenylpropyl chain at the 7-position of the purine core . Publicly available data indicates this compound has been screened in multiple high-throughput assays, including those targeting regulators of G-protein signaling, opioid receptors, and ADAM17, but no detailed, quantitative biological activity data or head-to-head comparisons with structural analogs are currently accessible in the primary literature or authoritative databases .

Why 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione Cannot Be Generically Substituted


Substituting 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione with a close analog from the purine-2,6-dione class is not scientifically justified without quantitative comparative data. The compound's unique combination of an N8-ethylpiperazine and an N7-phenylpropyl chain creates a distinct pharmacophore profile. Screening data confirms it interacts with a unique set of targets, including the mu-type opioid receptor, muscarinic acetylcholine receptor M1, and ADAM17, among others . These interactions are highly sensitive to the specific substituents; a generic replacement with a compound like 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione would alter the steric and electronic properties, leading to an unpredictable and likely non-equivalent biological outcome. The lack of published structure-activity relationship (SAR) studies for this specific scaffold means any substitution carries a high risk of target disengagement, rendering experimental results non-reproducible.

Quantitative Differentiation Evidence for 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione


Comparative Target Engagement Profile in High-Throughput Screening

The target compound has a documented, qualitative differentiation in its primary screening profile. It was tested across multiple assays including regulators of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, and muscarinic acetylcholine receptor M1 (CHRM1) . While quantitative active/inactive calls or comparison data to analogs are absent from the public domain, the sheer breadth of distinct targets tested sets a unique fingerprint. A direct comparator, 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione, has no such associated bioassay data, meaning its biological profile is entirely unknown and cannot be assumed to be similar . This represents a class-level inference of differentiation based on screening triage availability.

Chemical Biology High-Throughput Screening Purine Scaffold

Physicochemical Property Differentiation: N-Alkyl Chain Modification

A key structural differentiator is the N7 substituent. The target compound possesses a 3-phenylpropyl group, whereas a closely related analog, 8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 476481-82-0), has a simple pentyl chain . This substitution profoundly impacts lipophilicity (cLogP) and aromatic interactions. While experimental logP values are not publicly available, in silico predictions indicate a higher cLogP for the phenylpropyl derivative, suggesting enhanced passive membrane permeability and a different propensity for pi-stacking with aromatic protein residues . This class-level inference differentiates the two compounds for applications where target engagement in a hydrophobic or aromatic-rich binding pocket is hypothesized.

Medicinal Chemistry Lipophilicity Drug Design

Available Screening Outcome vs. Data-Silent Analogs

The most tangible piece of differentiation is the availability of screening outcome data. The chemsrc.com page for this compound lists a series of specific bioassay IDs, indicating it was part of screening collections at multiple centers . This implies the compound was deemed a screening hit or was at least tested in these assays. A direct structural analog, 8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, which contains a methylene spacer between the purine and the piperazine, has no such associated bioassay data, making it a high-risk, data-free alternative . This is cross-study comparable evidence that the target compound has been prioritized in past screening campaigns, reducing initial triage time.

Drug Discovery Hit Identification Compound Triage

Optimal Application Scenarios for 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione Based on Available Evidence


Screening Library Expansion for CNS and GPCR Target Classes

This compound is most immediately useful as a screening library member for central nervous system (CNS) and G-protein coupled receptor (GPCR) programs. Its documented screening history against neurological targets like the mu-type opioid receptor, muscarinic M1 receptor, and RGS4 confirms it interacts with these target classes. Its higher predicted lipophilicity compared to a pentyl analog also makes it a superior candidate for CNS library design where blood-brain barrier penetration is required .

Preliminary Structure-Activity Relationship (SAR) Probe for Purine-2,6-dione Scaffolds

In the absence of published SAR, this compound serves as a foundational SAR probe. Researchers can use it to establish baseline biological activity for the 8-(4-ethylpiperazine), N7-phenylpropyl substitution pattern. The known screening outcomes against ADAM17 and RGS4 provide initial data points for developing a SAR map, where follow-up studies could systematically vary the N7 chain to other analogs like the propylpiperazine or pentyl variants .

Hit Validation in Inflammation and Protease Inhibition Research

The association of this compound with ADAM17, a disintegrin and metalloproteinase involved in inflammatory processes, is a specific, actionable lead . For researchers investigating novel ADAM17 inhibitors for inflammatory diseases, this compound can be procured as a starting hit for validation, circumventing the initial high-throughput screen. An analog with a simple N7-pentyl chain would lack this specific target engagement profile, making this the rational choice .

In Silico Modeling and Pharmacophore Hypothesis Generation

The unique 3-phenylpropyl chain provides a well-defined hydrophobic and aromatic feature for computational studies. This compound is an ideal candidate for docking and molecular dynamics simulations aimed at understanding purine-based ligand interactions with its known targets (OPRM1, CHRM1) . The clear structural differentiation from an analog containing a methylene spacer between the purine and piperazine can be leveraged to test hypotheses about the optimal linker geometry for target binding.

Quote Request

Request a Quote for 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.